

A Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclobutanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3-(Hydroxymethyl)cyclobutanecarboxylic acid** ($C_6H_{10}O_3$), a key building block in medicinal chemistry and materials science.^{[1][2][3]} This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and adhering to self-validating protocols, this guide serves as an authoritative resource for researchers engaged in the synthesis, characterization, and application of this versatile molecule. The guide also presents detailed, step-by-step methodologies for data acquisition and includes visualizations to elucidate key structural features and experimental workflows.

Introduction: The Significance of 3-(Hydroxymethyl)cyclobutanecarboxylic Acid

3-(Hydroxymethyl)cyclobutanecarboxylic acid is a bifunctional organic compound featuring a cyclobutane ring, a carboxylic acid, and a primary alcohol. This unique combination of a rigid cyclic core and two reactive functional groups makes it a valuable synthon in drug discovery and polymer chemistry. The stereochemistry of the substituents on the cyclobutane ring (cis and trans isomers) plays a crucial role in determining the molecule's three-dimensional structure and, consequently, its biological activity and material properties. Accurate spectroscopic characterization is therefore paramount for confirming the identity, purity, and stereochemistry of the synthesized compound.

This guide will delve into the expected and reported spectroscopic features of **3-(Hydroxymethyl)cyclobutanecarboxylic acid**, providing a detailed analysis of its NMR, IR, and MS data.

Molecular Structure and Isomerism

The core of **3-(Hydroxymethyl)cyclobutanecarboxylic acid** is a four-membered carbocyclic ring. The carboxylic acid and hydroxymethyl groups can be arranged in two possible diastereomeric forms: cis and trans.

- cis-isomer: Both substituents are on the same face of the cyclobutane ring.
- trans-isomer: The substituents are on opposite faces of the ring.

The differentiation between these isomers is a key challenge in the characterization of this molecule, and as we will see, NMR spectroscopy is a powerful tool for this purpose.

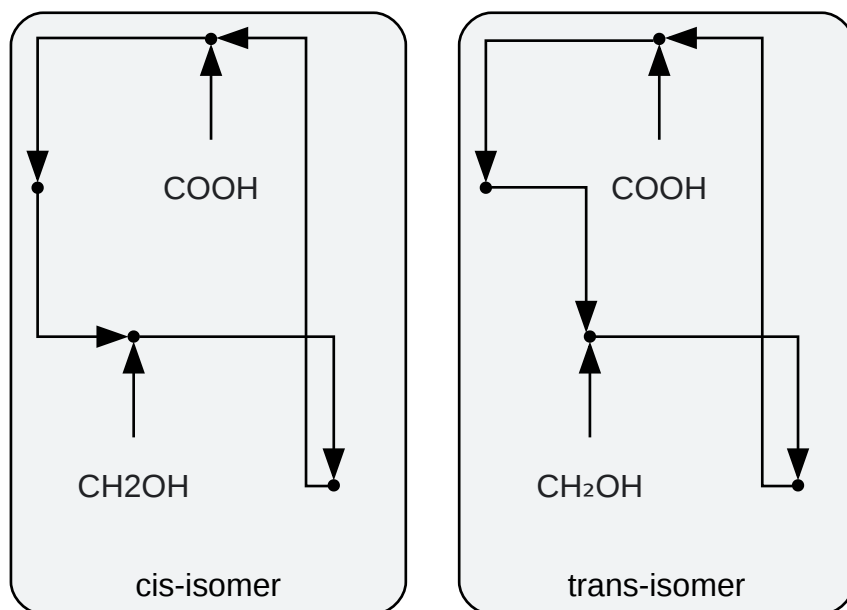


Figure 1: Molecular Structure

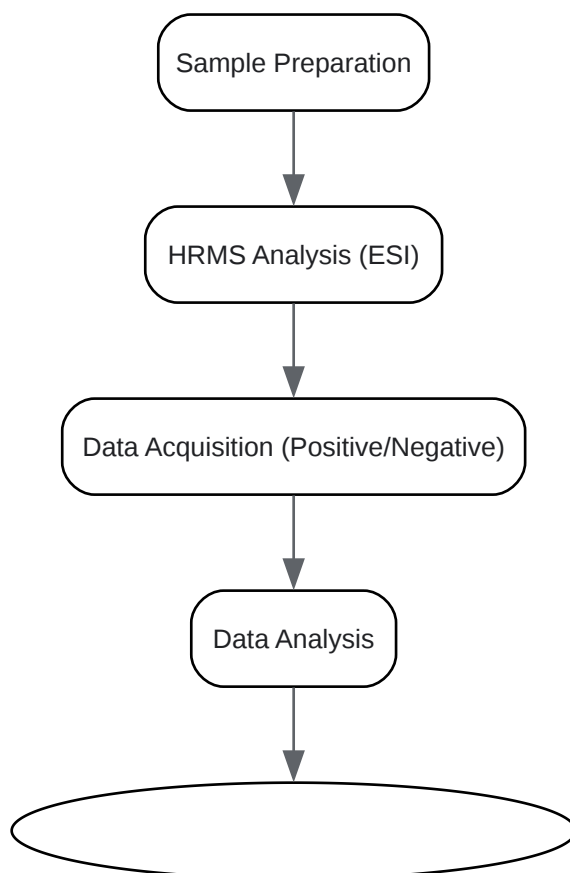


Figure 2: MS Workflow

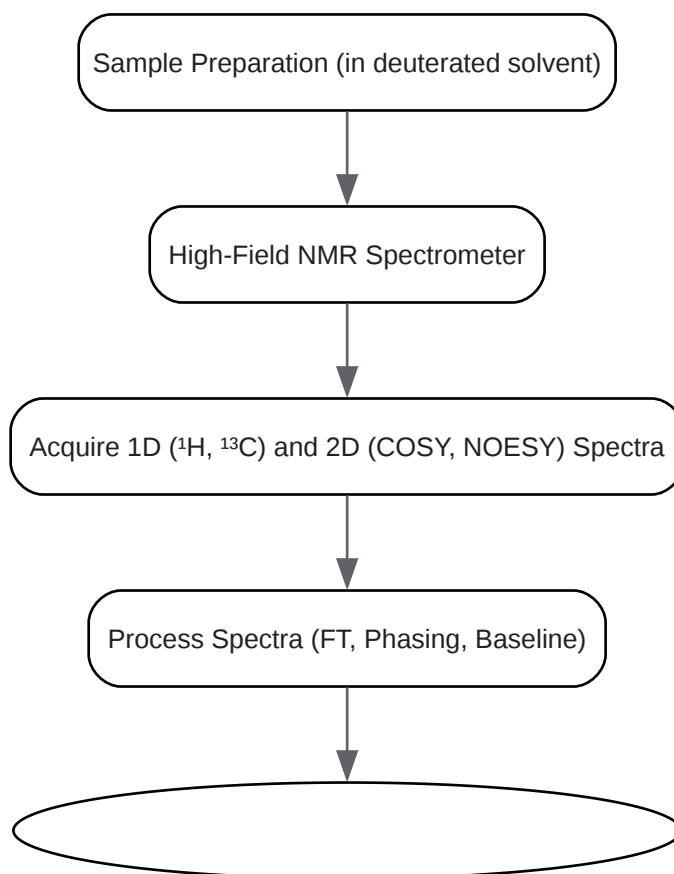


Figure 3: NMR Analysis Workflow

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